

# A Comparative Analysis of the Biological Activities of Ziyuglycoside I and Ziyuglycoside II

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ziyuglycoside I and Ziyuglycoside II are two major triterpenoid saponins isolated from the root of Sanguisorba officinalis L., a plant with a long history in traditional Chinese medicine. Both compounds have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparison of the known biological effects of Ziyuglycoside I and Ziyuglycoside II, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural products.

## **Chemical Structures**

While both are triterpenoid glycosides, Ziyuglycoside I and Ziyuglycoside II possess distinct chemical structures that likely contribute to their differing biological activities.

# **Comparative Biological Activities**

This section details the reported biological activities of Ziyuglycoside I and Ziyuglycoside II, with a focus on their anti-cancer, anti-inflammatory, and other significant effects. It is important to note that direct comparative studies are limited, and much of the data is derived from separate investigations.



## **Anti-Cancer Activity**

Both Ziyuglycoside I and Ziyuglycoside II have demonstrated significant potential as anticancer agents, though their efficacy and mechanisms of action may vary across different cancer types.

Ziyuglycoside I has shown notable anti-proliferative effects against breast and cervical cancer cells.[1][2] In triple-negative breast cancer MDA-MB-231 cells, it was found to have an IC50 value of 13.96 μM after 24 hours of treatment.[1] Its anti-cancer mechanism involves inducing p53-mediated G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[1] In cervical cancer, Ziyuglycoside I has been shown to inhibit cell proliferation and migration, while promoting apoptosis and cell cycle arrest, with the MAPK signaling pathway being a key target.[2]

Ziyuglycoside II has a broader reported spectrum of anti-cancer activity, with demonstrated effects against digestive system cancers (esophageal, gastric, liver, colon, pancreatic), breast cancer, and osteosarcoma.[3][4][5][6] It has been shown to induce cell cycle arrest, oxidative stress, and mitochondrial apoptosis in various cancer cell lines.[3] In gastric carcinoma BGC-823 cells, Ziyuglycoside II exhibited IC50 values of 14.40 μM at 24 hours and 10.11 μM at 48 hours.[7] One of its mechanisms of action involves the inhibition of the EGFR signaling pathway.[3] Furthermore, Ziyuglycoside II has been found to suppress metastasis in osteosarcoma by targeting the CBX4-mediated Wnt/β-catenin signaling pathway.[6]

Quantitative Comparison of Anti-Cancer Activity (IC50 Values)

| Compound         | Cancer Cell<br>Line           | IC50 Value | Incubation<br>Time | Reference |
|------------------|-------------------------------|------------|--------------------|-----------|
| Ziyuglycoside I  | MDA-MB-231<br>(Breast Cancer) | 13.96 μΜ   | 24 hours           | [1]       |
| Ziyuglycoside II | BGC-823<br>(Gastric Cancer)   | 14.40 μΜ   | 24 hours           | [7]       |
| Ziyuglycoside II | BGC-823<br>(Gastric Cancer)   | 10.11 μΜ   | 48 hours           | [7]       |



Disclaimer: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions.

# **Anti-Inflammatory Activity**

Both compounds exhibit anti-inflammatory properties, a traditional use of Sanguisorba officinalis.

Ziyuglycoside I has been shown to attenuate collagen-induced arthritis in mice.[8] It works by inhibiting the expansion of plasma cells, suggesting its potential in treating autoimmune and inflammatory diseases.[8]

Ziyuglycoside II also possesses anti-inflammatory and antioxidant properties.[9][10] It has been shown to alleviate bone loss in ovariectomized mice by mitigating inflammatory responses and regulating gut microbiota.[10]

# **Other Biological Activities**

Beyond their anti-cancer and anti-inflammatory effects, Ziyuglycoside I and II have other notable biological activities.

Ziyuglycoside I has demonstrated significant anti-wrinkle and cosmeceutical potential.[11][12] It increases the expression of type I collagen in a dose-dependent manner, with a reported 71.3% increase at a concentration of 50 μΜ.[12] This suggests its utility as an active ingredient in skincare formulations. Additionally, Ziyuglycoside I promotes osteoblast differentiation and bone mineralization by upregulating RUNX2 through the ERK1/2 signaling pathway.

Ziyuglycoside II has been identified as an anti-angiogenic agent. It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells by blocking the VEGFR-2 and FGFR-1 mediated signaling pathways. This anti-angiogenic activity may contribute to its overall anti-tumor effects.

# **Experimental Protocols**

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of Ziyuglycoside I and Ziyuglycoside II.



# **Cell Viability Assay (MTT Assay)**

- Objective: To determine the cytotoxic effects of Ziyuglycoside I and II on cancer cells.
- Procedure:
  - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
  - Cells are treated with various concentrations of Ziyuglycoside I or II for a specified period (e.g., 24, 48 hours).
  - MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
  - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
  - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
  - Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

# **Cell Cycle Analysis (Flow Cytometry)**

- Objective: To determine the effect of Ziyuglycoside I and II on the cell cycle distribution of cancer cells.
- Procedure:
  - Cells are treated with the compounds for a specific duration.
  - Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
  - Fixed cells are washed and resuspended in a staining solution containing propidium iodide
    (PI) and RNase A.
  - The DNA content of the cells is analyzed by a flow cytometer.



 The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

# **Apoptosis Assay (Annexin V/PI Staining)**

- Objective: To detect and quantify apoptosis induced by Ziyuglycoside I and II.
- Procedure:
  - Cells are treated with the compounds.
  - Both adherent and floating cells are collected and washed with cold PBS.
  - Cells are resuspended in Annexin V binding buffer.
  - Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
  - The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

# Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows associated with the biological activities of Ziyuglycoside I and II.



Click to download full resolution via product page



Caption: Ziyuglycoside I induced p53-mediated G2/M arrest and apoptosis.



Click to download full resolution via product page

Caption: Ziyuglycoside II inhibits EGFR and Wnt/ $\beta$ -catenin pathways.





Click to download full resolution via product page

Caption: Workflow for in vitro anti-cancer activity assessment.

# Conclusion

Ziyuglycoside I and Ziyuglycoside II are promising natural compounds with a range of beneficial biological activities. While both exhibit potent anti-cancer and anti-inflammatory effects, they appear to have distinct mechanisms of action and may be more effective against different pathological conditions. Ziyuglycoside I shows particular promise in the fields of dermatology and bone regeneration, while Ziyuglycoside II has demonstrated a broader anti-cancer profile and anti-angiogenic properties. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational understanding to support future research and development efforts centered on these valuable natural products.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic Effects of Ziyuglycoside II, a Major Active Compound of Sanguisorba officinalis L PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Ziyuglycoside I and Ziyuglycoside II in Rat Plasma by UPLC-MS/MS
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Uncovering the anti-cervical cancer mechanism of Ziyuglycoside I via integrated network pharmacology molecular docking and experimental validation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity Comparison among Scropoliosides-Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. Identification of Ziyuglycoside II from a Natural Products Library as a STING Agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ic50 values compared: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Biological Activities of Ziyuglycoside I and Ziyuglycoside II]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8086765#ziyuglycoside-i-vs-ziyuglycoside-ii-biological-activity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com